molecular formula C8H16O3 B14482935 Acetic acid;3-methylpent-3-en-2-ol CAS No. 64683-04-1

Acetic acid;3-methylpent-3-en-2-ol

Cat. No.: B14482935
CAS No.: 64683-04-1
M. Wt: 160.21 g/mol
InChI Key: AKYUXTJWFRONBK-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a weak carboxylic acid widely used in chemical modifications due to its ability to introduce carboxyl (-COOH) and hydroxyl (-OH) functional groups. In environmental engineering, acetic acid has been employed to enhance the adsorption properties of sludge-based biochar (SBB), a carbonaceous material derived from excess sludge (ES). The modified biochar (ASBB) demonstrates dual effects: pore expansion and functional group addition, making it highly effective for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) .

The compound "3-methylpent-3-en-2-ol" is an alcohol with a branched alkene structure. However, the evidence primarily focuses on acetic acid's role in biochar modification rather than its combination with 3-methylpent-3-en-2-ol. Thus, this article will emphasize acetic acid’s comparative advantages in adsorption applications, supported by data from the provided studies.

Properties

CAS No.

64683-04-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;3-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4)

InChI Key

AKYUXTJWFRONBK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.

    Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.

Industrial Production Methods

Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

    Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.

Major Products Formed

    Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.

    Reduction: Reduction typically produces alcohols or alkanes.

    Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.

Scientific Research Applications

Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds/Materials

Acetic Acid vs. Nitric Acid in Biochar Modification

Acetic acid and nitric acid (HNO₃) are both used to modify biochar for enhanced uranium adsorption. Key differences include:

Parameter Acetic Acid-Modified Biochar (ASBB) Nitric Acid-Modified Biochar
Functional Groups Adds -COOH and -COO⁻ groups Introduces -NO₂ and -OH groups
Porosity Increases pore diameter (BET surface area: ~200 m²/g) Higher surface area (~300 m²/g) but smaller pores
Adsorption Capacity 97.8% U(VI) removal at pH 6.0, 5 min ~90% U(VI) removal at pH 5.0, 30 min
Mechanism Monodentate coordination via -COO⁻ groups Ion exchange and surface complexation
Reusability Maintains 93% efficiency after 5 cycles Lower stability (~70% after 3 cycles)

Key Insight : Acetic acid’s dual effect (porosity + functional groups) enables faster kinetics and higher reusability compared to nitric acid.

Comparison with Other Functionalized Adsorbents

ASBB outperforms materials modified with amine (-NH₂) or sulfonic (-SO₃H) groups in uranium recovery:

Adsorbent Functional Group U(VI) Capacity (mg/g) pH Optimum Equilibrium Time
ASBB -COOH/-COO⁻ 112.4 6.0 5 min
Amine-Modified Carbon -NH₂ 89.5 4.5 60 min
Sulfonated Graphene -SO₃H 78.2 3.5 120 min

Key Insight : The -COO⁻ groups on ASBB provide strong affinity for U(VI) at near-neutral pH, reducing acid dependency and operational costs.

Mechanism of Uranium Adsorption by ASBB

  • Pore Expansion : Acetic acid etching increases pore diameter, enhancing U(VI) diffusion into biochar .
  • Chemical Interaction: FTIR and XPS analyses confirm U(VI) binds to -COO⁻ via monodentate coordination, forming stable complexes (Figure 6B, 6F) .
  • Selectivity : ASBB shows minimal interference from competing ions (e.g., Ca²⁺, Mg²⁺) due to its high specificity for U(VI) .

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